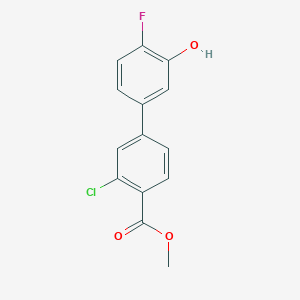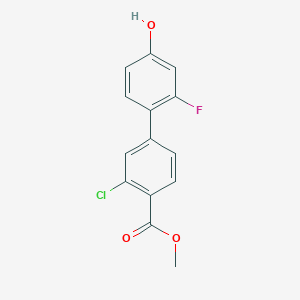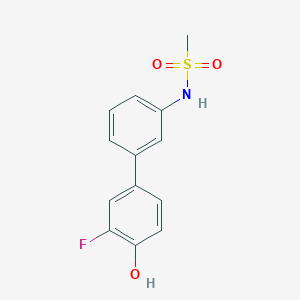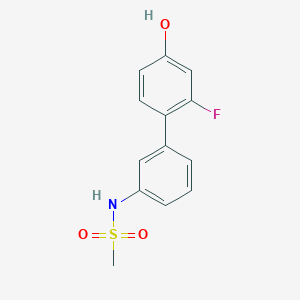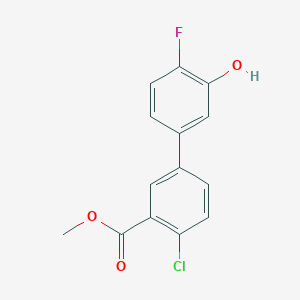
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3-FPC) is a chemical compound that has been studied in recent years for its potential applications in scientific research. 3-FPC is a member of the phenol family, and is composed of a fluoro-substituted phenyl ring attached to a 3-pyrrolidinylcarbonyl group. It has been studied for its potential to be used in a variety of scientific research applications, including drug design and development, protein engineering, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. It is believed that the fluoro-substituted phenyl ring of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% interacts with the pyrrolidinylcarbonyl group to form a stable complex. This complex then binds to proteins and other biomolecules, altering their structure and properties. In addition, 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% may also interact with other molecules in the cell, such as lipids, in order to alter their structure and properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are not fully understood. However, it has been shown to have a number of effects on proteins and other biomolecules. For example, it has been shown to alter the structure and properties of proteins, as well as to alter the properties of lipids. In addition, it has been shown to have an effect on the activity of enzymes and other proteins, as well as on the activity of signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize, and can be used to modify the structure and properties of proteins and other biomolecules. In addition, it has been shown to be relatively stable in a variety of conditions, making it suitable for a variety of laboratory experiments. However, there are also a number of limitations to using 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. For example, it has been shown to be toxic to cells, and can cause cell death if used in high concentrations. In addition, it has been shown to be unstable in some conditions, making it unsuitable for some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in scientific research. For example, it could be used to modify proteins and other biomolecules in order to create new drugs or to modify existing drugs. In addition, it could be used to modify the structure and properties of lipids and other biomolecules in order to create new biomolecules with desired properties. Finally, it could be used to study the effects of different environmental conditions on proteins and other biomolecules, as well as to study the effects of different drugs on proteins and other biomolecules.
Synthesemethoden
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in a laboratory setting by a number of different methods. One of the most common methods is through a reaction between 3-fluoro-4-chlorophenol and a pyrrolidinylcarbonyl group. The reaction is carried out at a temperature of around 70 degrees Celsius and results in the formation of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Other methods of synthesis include reaction of 3-fluoro-4-chlorophenol with a pyrrolidine derivative, or reaction of 3-fluoro-4-chlorophenol with a pyrrolidinone derivative.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to be used in a variety of scientific research applications. It has been used in drug design and development, as it can be used to modify the structure of proteins and other biomolecules in order to create new drugs. It has also been used in protein engineering, as it can be used to modify the structure of proteins in order to create new proteins with desired properties. In addition, 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to be used in biochemistry, as it can be used to modify the structure of lipids and other biomolecules in order to create new biomolecules with desired properties.
Eigenschaften
IUPAC Name |
[3-(3-fluoro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUBFSFCIPPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684561 |
Source


|
| Record name | (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-70-0 |
Source


|
| Record name | (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

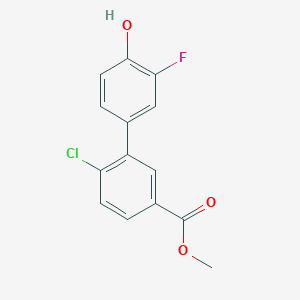
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)
